molecular formula C9H11N B011786 5-Methyl-2-prop-1-en-2-ylpyridine CAS No. 102879-27-6

5-Methyl-2-prop-1-en-2-ylpyridine

Cat. No.: B011786
CAS No.: 102879-27-6
M. Wt: 133.19 g/mol
InChI Key: XNIIKXROZAQQKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-prop-1-en-2-ylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Pyridines are six-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the 5-position and a prop-1-en-2-yl group at the 2-position of the pyridine ring. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-prop-1-en-2-ylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that optimize yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-prop-1-en-2-ylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydropyridines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.

Scientific Research Applications

5-Methyl-2-prop-1-en-2-ylpyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Pyridine derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: It is utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-prop-1-en-2-ylpyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-prop-1-en-2-ylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

102879-27-6

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

5-methyl-2-prop-1-en-2-ylpyridine

InChI

InChI=1S/C9H11N/c1-7(2)9-5-4-8(3)6-10-9/h4-6H,1H2,2-3H3

InChI Key

XNIIKXROZAQQKR-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)C(=C)C

Canonical SMILES

CC1=CN=C(C=C1)C(=C)C

Synonyms

Pyridine, 5-methyl-2-(1-methylethenyl)- (9CI)

Origin of Product

United States

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